molecular formula C6H10O5 B108492 2-Hydroxyadipic acid CAS No. 18294-85-4

2-Hydroxyadipic acid

Cat. No. B108492
CAS RN: 18294-85-4
M. Wt: 162.14 g/mol
InChI Key: OTTXIFWBPRRYOG-UHFFFAOYSA-N
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Description

2-Hydroxyadipic acid is a key intermediate metabolite in the biosynthesis pathway of adipic acid, which is a significant monomer in the production of nylon-6,6. The biosynthesis of adipic acid, particularly from l-lysine as a precursor, has garnered increasing attention due to its potential for sustainable production. In a recent study, a biosynthesis pathway for 2-hydroxyadipic acid was successfully constructed in Escherichia coli, leading to the production of 7.11 g/L of 2-hydroxyadipic acid in a 5 L bioreactor. This achievement demonstrates the feasibility of scaling up the production of 2-hydroxyadipic acid and lays a foundation for the biosynthesis of adipic acid and bionylon .

Synthesis Analysis

The synthesis of 2-hydroxyadipic acid has been explored through various methods. One approach involves the alpha hydroxylation of long-chain carboxylic acids with molecular oxygen, catalyzed by the alpha oxidase of peas (Pisum sativum), which results in the enantioselective production of 2-hydroxy acids . Another method includes the metabolic engineering of E. coli, which has been optimized to produce 2-hydroxyadipic acid in significant quantities, demonstrating the potential for industrial-scale synthesis .

Molecular Structure Analysis

The molecular structure of 2-hydroxyadipic acid and related compounds has been a subject of interest in various studies. For instance, 2-hydroxynicotinic acid (2-HNA) has been found to exist in four polymorphs in the solid state, with its tautomer, 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid (2-ODHPCA), being more energetically favored . The study of these structures provides insights into the behavior of 2-hydroxy acids and their potential applications.

Chemical Reactions Analysis

The chemical behavior of 2-hydroxy acids has been analyzed through their involvement in various reactions. For example, 2-hydroxy acids have been identified as metabolites in the metabolism of 2-amino-5-hydroxyadipic acid in rat liver, where 2-keto-5-hydroxyadipic acid is transaminated to 2-amino-5-hydroxyadipic acid . Additionally, the synthesis of enantiomerically pure compounds from 2-hydroxy acids has been achieved through complex chemical reactions, highlighting their versatility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-hydroxy acids are crucial for their classification and potential applications. A study on microalgae revealed the presence of 2-hydroxy acids with varying carbon chain lengths, which differed significantly among algal samples, suggesting their use in the classification of algal species . Furthermore, the solid-state identity and polymorphism of 2-hydroxy acids, such as 2-hydroxynicotinic acid, have been characterized, providing valuable information on their stability and reactivity .

Scientific Research Applications

Metabolism and Biochemical Significance

2-Hydroxyadipic acid plays a role in various metabolic processes. It has been identified as a metabolite in the degradation of amino acids like lysine and hydroxylysine. For instance, the metabolism of 2-amino-5-hydroxyadipic acid in rats was studied, revealing its transformation into metabolites such as 2-keto-5-hydroxyadipic acid and 2-hydroxyglutaric acid (Lindahl, Lindstedt & Lindstedt, 1967). Additionally, 2-hydroxyadipic acid was identified as a significant metabolite in the study of disease biomarkers, suggesting its potential role in diagnostic applications (Calderón, Santi & Lämmerhofer, 2018).

Biocatalysis and Industrial Applications

In the field of biocatalysis, research has focused on creating enzymes to produce 2-hydroxyadipic acid. A study demonstrated the engineering of a dehydrogenase enzyme to yield chirally pure (R)-2-hydroxyadipic acid, highlighting its significance as a precursor in the synthesis of valuable compounds like adipic acid, which is used in pharmaceuticals and synthetic polymers (Dang, 2012). This underscores the importance of 2-hydroxyadipic acid in industrial chemical synthesis.

Pathway Engineering for Compound Synthesis

2-Hydroxyadipic acid is also a key compound in pathway engineering for the bio-based production of important chemicals. Research into improving the reduction of 2-oxoadipate to (R)-2-hydroxyadipate, a crucial step in pathways for producing adipic acid, has led to significant advancements. For instance, the directed evolution of (R)-2-hydroxyglutarate dehydrogenase has improved the efficiency of this reduction step (Sáez-Jiménez et al., 2022).

Role in Human Health and Disease

In medical research, 2-hydroxyadipic acid has been identified as a marker in various health conditions. For example, its presence in human skin collagen was linked to aging and certain diseases like diabetes, renal failure, and sepsis (Sell, Strauch, Shen & Monnier, 2007). This suggests that 2-hydroxyadipic acid could be significant in understanding and diagnosing these conditions.

Safety And Hazards

2-Hydroxyadipic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes serious eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

The biosynthesis of 2-Hydroxyadipic acid has received more and more attention in recent years . The results lay a solid foundation for the biosynthesis of adipic acid and the production of bionylon .

properties

IUPAC Name

2-hydroxyhexanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-4(6(10)11)2-1-3-5(8)9/h4,7H,1-3H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTTXIFWBPRRYOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20864823
Record name 2-Hydroxyhexanedioic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxyadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000321
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Hydroxyadipic acid

CAS RN

18294-85-4
Record name 2-Hydroxyadipic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18294-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hydroxyadipic acid
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Record name 2-Hydroxyhexanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20864823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxyhexanedioic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R89QH9TSX6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name 2-Hydroxyadipic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000321
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
178
Citations
K Hashimoto, K Hatakeyama, M Yabushita… - …, 2023 - Wiley Online Library
… As a result, we discovered a new reaction which produces 2-hydroxyadipic acid (2-HAA) by oxidative cleavage reaction. The formation of 2-functionalized acids by oxidative cleavage …
A Parthasarathy, AJ Pierik, J Kahnt, O Zelder… - Biochemistry, 2011 - ACS Publications
… The present work examines whether this pathway can also be used to reduce 2-oxoadipate to (R)-2-hydroxyadipic acid and dehydrate its CoA thioester to 2-hexenedioic acid, an …
Number of citations: 58 pubs.acs.org
MJ Gilkey, AV Mironenko, B Xu… - 25th North American …, 2017 - nam.confex.com
… to stabilize the intermediate hydroxyl species (2-hydroxyadipic acid) by formation of an ester … to probe the hydrogenolysis step from 2-hydroxyadipic acid to AA, kinetic insights …
Number of citations: 1 nam.confex.com
A Vy Tran, SK Park, H Jin Lee, T Yong Kim… - …, 2022 - Wiley Online Library
… Ru/Al 2 O 3 is found to be an efficient catalyst for hydrogenation and hydrogenolysis of FDCA to deliver THFDCA and 2-hydroxyadipic acid (HAA), respectively, where ruthenium is more …
KY Tserng, SJ Jin, CL Hoppel, DS Kerr, SM Genuth - Metabolism, 1989 - Elsevier
… the mass spectral fragmentation of synthetic 3-hydroxyadipic acid 3,6-lactone, 2-hydroxyadipic acid, and other related compounds are listed in Tables 1 and 2. Since 3-hydroxyadipic …
Number of citations: 18 www.sciencedirect.com
C Calderón, C Santi… - Journal of separation …, 2018 - Wiley Online Library
… Furthermore, conditions for chiral separation of the 2-hydroxydicarboxylic acids, citramalic acid, 2-isopropylmalic acid, and 2-hydroxyadipic acid are reported and compared to the …
E Skoog, JH Shin, V Saez-Jimenez, V Mapelli… - Biotechnology …, 2018 - Elsevier
… The constructed pathway begins with 2-oxoadipic acid, and proceeds by reduction to 2-hydroxyadipic acid, activation to 2-hydroxyadipyl-CoA, dehydration to 5-carboxy-2-pentenoyl-…
Number of citations: 125 www.sciencedirect.com
Y Nakagawa, M Yabushita… - Asian Journal of Organic …, 2023 - Wiley Online Library
… of 2-hydroxyadipic acid from … of 2-hydroxyadipic acid to adipic acid increased with reaction time, suggesting that adipic acid was mainly formed before formation of 2-hydroxyadipic acid. …
Number of citations: 3 onlinelibrary.wiley.com
MJ Gilkey, AV Mironenko, DG Vlachos, B Xu - ACS Catalysis, 2017 - ACS Publications
… THFDCA hydrogenolysis network, referred to as Model C, included three reactions: ring opening of THFDCA to 2-hydroxyadipic acid (HAA), hydrogenolysis of HAA to AA, and …
Number of citations: 62 pubs.acs.org
Y Zhang, S Ashok, E Seol, SK Ainala, SG Lee… - Biotechnology and …, 2014 - Springer
… These results suggested that Ae-LdhO is an active enzyme for reduction of 2-oxoadipic acid to 2hydroxyadipic acid and that it can be useful for adipic acid production once the activity …
Number of citations: 4 link.springer.com

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